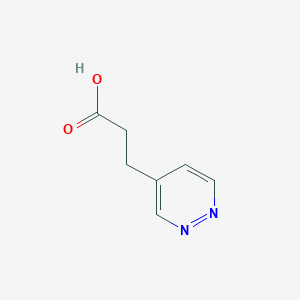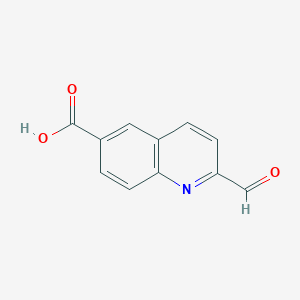
2-Formylquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formylquinoline-6-carboxylic acid is a quinoline derivative, characterized by the presence of a formyl group at the 2-position and a carboxylic acid group at the 6-position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic aromatic compounds, widely recognized for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-aminobenzaldehyde with malonic acid in the presence of a catalyst. This reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid . Another method involves the use of α,β-unsaturated aldehydes, which undergo cyclization in the presence of a catalyst to form the quinoline ring .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound-promoted synthesis has been reported to enhance the efficiency and yield of quinoline derivatives .
化学反应分析
Types of Reactions: 2-Formylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed:
- Oxidation of the formyl group yields 2-carboxyquinoline-6-carboxylic acid.
- Reduction of the formyl group yields 2-hydroxymethylquinoline-6-carboxylic acid.
- Substitution reactions can yield various quinoline derivatives depending on the substituents introduced .
科学研究应用
2-Formylquinoline-6-carboxylic acid has numerous applications in scientific research:
Biology: Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-formylquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, resulting in cell death . Additionally, quinoline derivatives can interact with other cellular targets, leading to their diverse biological activities .
相似化合物的比较
Quinoline: The parent compound, which lacks the formyl and carboxylic acid groups.
2-Formylquinoline: Similar to 2-formylquinoline-6-carboxylic acid but lacks the carboxylic acid group.
6-Carboxyquinoline: Similar to this compound but lacks the formyl group.
Uniqueness: this compound is unique due to the presence of both the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-formylquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-6-9-3-1-7-5-8(11(14)15)2-4-10(7)12-9/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYWQGDKKGHVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
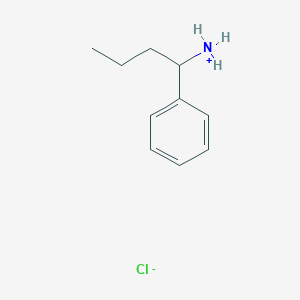
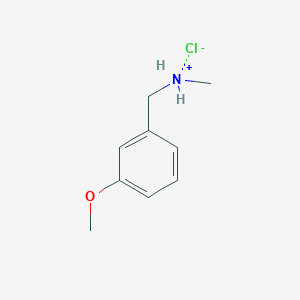
![3-(Carboxymethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium chloride](/img/structure/B7841175.png)
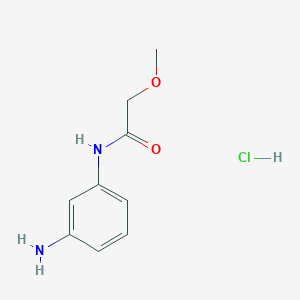
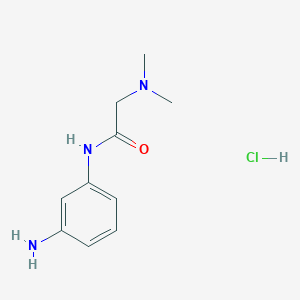
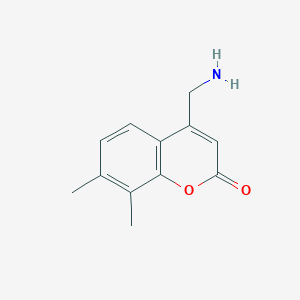
![(2Z)-2-[[4-(diethylamino)phenyl]methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7841206.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7841219.png)
![3-Benzyl-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-benzoxazol-6-ol](/img/structure/B7841220.png)
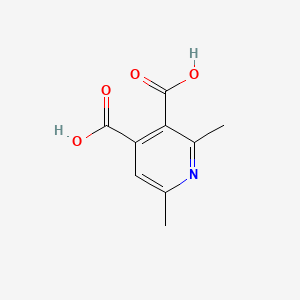
![5,8,8-Trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B7841262.png)
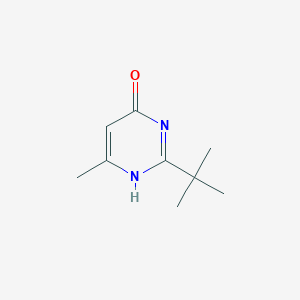
![6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7841273.png)
